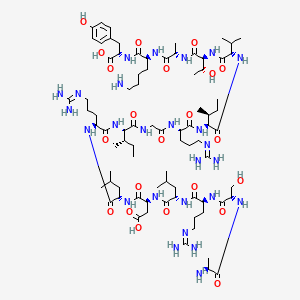

Emap-II-derived peptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Endothelial Monocyte-Activating Polypeptide-II (EMAP-II) is a proinflammatory cytokine that was first found in tumor cell supernatants . It is closely related or identical to the p43 auxiliary protein of the multisynthase complex, which is involved in protein synthesis . In vitro, EMAP-II induces procoagulant activity, increased expression of E- and P-selectins, and tumor necrosis factor receptor-1, and ultimately, programmed cell death (apoptosis) in cultured endothelial cells . It is also chemotactic for monocytes and neutrophils .

Synthesis Analysis

EMAP-II is a C-terminal domain of AIMP1/p43 . It is activated during apoptosis by cleavage of pro-EMAP through caspases . It enhances the recruitment of inflammatory cells by its chemotactic properties .

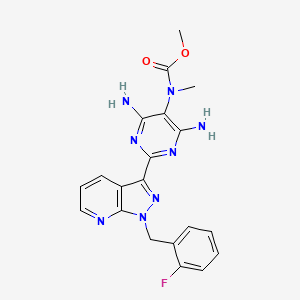

Molecular Structure Analysis

The cDNA sequence described by Kao et al. is consistent with a 34-kDa precursor molecule of 328 amino acid residues, which is proteolytically cleaved at a critical aspartate residue (Asp144) to produce an 18-kDa mature polypeptide . The structure analysis of dextran–protein complexes has shown that dextran’s binding affinity (ΔG Free) with AIMP1/p43 is − 17.6 kcal/mol, and − 14.9 kcal/mol with EMAP II .

Chemical Reactions Analysis

EMAP-II is upregulated during neointima formation in vivo . The adventitial inflammatory reaction is positively correlated to the extent of neointima formation and is significantly reduced by rapamycin . Rapamycin inhibits upregulation of EMAP-II and counteracts the pro-inflammatory effects of EMAP-II .

Physical And Chemical Properties Analysis

The molecular formula of EMAP-II-derived peptide is C81H142N26O22 and it has a molecular weight of 1832.16 .

科学的研究の応用

Mononuclear and Polymorphonuclear Leukocyte Functions : EMAP II modulates properties of endothelial cells, mononuclear phagocytes, and polymorphonuclear leukocytes. It also induces an acute inflammatory response in vivo (Kao et al., 1994).

Role in Apoptosis : EMAP II is involved in the process of apoptosis. Its release is enhanced by hypoxic conditions and is associated with the cleavage of its precursor, pro-EMAP II (Knies et al., 1998).

Anti-tumor Properties : EMAP II shares sequence homology with tRNA synthetases and has pro-apoptotic cytokine activity. Its structure suggests a role in anti-tumor activities (Kim et al., 2000).

Inflammatory Processes in the Nervous System : EMAP II is involved in pathological processes of the nervous system, contributing to the inflammatory response (Guo et al., 2007).

Caspase-7 Substrate : EMAP II is processed by caspase-7, linking apoptosis to inflammation (Behrensdorf et al., 2000).

Effects on Endothelial Cell Apoptosis and Tumor Angiogenesis : EMAP II induces endothelial cell apoptosis and may inhibit tumor angiogenesis (Berger et al., 2000).

Synergistic Damage of Tumor Vessels : Low doses of EMAP II combined with targeted tumor necrosis factor-alpha can inhibit lymphoma and melanoma growth (Crippa et al., 2008).

Interference with VEGF-Induced Proangiogenic Signaling : EMAP II inhibits VEGF signaling, potentially explaining its antitumor activity and providing strategies for anti-VEGF therapy (Awasthi et al., 2009).

Safety And Hazards

将来の方向性

Therapeutic peptides have made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies . This has helped to overcome the inherent drawbacks of peptides and has allowed the continued advancement of this field . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to be valuable and challenging .

特性

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H142N26O22/c1-14-42(9)61(105-69(119)52(24-20-32-92-81(88)89)97-70(120)53(33-39(3)4)100-72(122)55(36-59(112)113)101-71(121)54(34-40(5)6)99-66(116)51(23-19-31-91-80(86)87)98-73(123)57(38-108)103-64(114)44(11)83)74(124)93-37-58(111)95-49(22-18-30-90-79(84)85)68(118)106-62(43(10)15-2)76(126)104-60(41(7)8)75(125)107-63(46(13)109)77(127)94-45(12)65(115)96-50(21-16-17-29-82)67(117)102-56(78(128)129)35-47-25-27-48(110)28-26-47/h25-28,39-46,49-57,60-63,108-110H,14-24,29-38,82-83H2,1-13H3,(H,93,124)(H,94,127)(H,95,111)(H,96,115)(H,97,120)(H,98,123)(H,99,116)(H,100,122)(H,101,121)(H,102,117)(H,103,114)(H,104,126)(H,105,119)(H,106,118)(H,107,125)(H,112,113)(H,128,129)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t42-,43-,44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-,61-,62-,63-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUKYFHKFHPYMT-JJRSMFPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H142N26O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1832.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Emap-II-derived peptide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)